molecular formula C5H9N3O B2521839 3-methoxy-1-methyl-1H-pyrazol-5-amine CAS No. 1201935-28-5

3-methoxy-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2521839
CAS No.: 1201935-28-5
M. Wt: 127.147
InChI Key: YFUSJUKJTGCOGP-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C5H9N3O. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methoxy-1-methyl-1H-pyrazol-5-amine involves the condensation of 3-methoxy-1-methyl-1H-pyrazole with an amine source under controlled conditions. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is typically carried out at elevated temperatures (e.g., 120°C) to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-4(6)3-5(7-8)9-2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUSJUKJTGCOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201935-28-5
Record name 3-methoxy-1-methyl-1H-pyrazol-5-amine
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